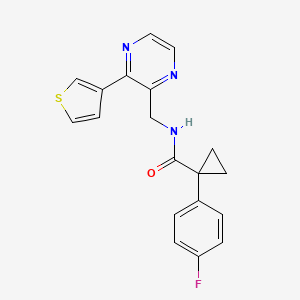
1-(4-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, common name (if any), and structural formula. The structure can provide insights into the compound’s potential properties and reactivity.
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The analysis would include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can provide insights into its chemical properties and potential uses.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can provide insights into how the compound might behave under different conditions.科学的研究の応用
Synthesis and Medicinal Chemistry Applications
- Fluorinated pyrazoles are significant due to their potential as building blocks in medicinal chemistry, offering pathways for further functionalization. A synthetic strategy for new 3-amino-4-fluoropyrazoles involves monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, highlighting their relevance in drug development processes (Surmont et al., 2011).
Pharmacological and Therapeutic Research
- The pharmacological activities of compounds containing pyrazole and fluorophenyl groups, such as analgesic, anti-inflammatory, and antipyretic activities, have been documented. For example, a series of 1-aryl-1,6-dihydro-4H-thieno[3,4-c]pyrazol-4-ones exhibited remarkable analgesic and anti-inflammatory activities, suggesting the potential therapeutic applications of structurally related compounds (Menozzi et al., 1992).
Antibacterial and Antifungal Research
- Pyrazinamide derivatives, including compounds with structural similarities to the chemical , have shown significant antimycobacterial activity, both in vitro and in vivo, against Mycobacterium tuberculosis. This suggests potential applications in the treatment of tuberculosis and other bacterial infections (Sriram et al., 2006).
Analytical and Structural Chemistry
- The synthesis, analytical characterization, and differentiation of research chemicals involving the pyrazole and fluorophenyl functional groups underscore the importance of accurate structural identification for pharmacological studies. Detailed analytical methods, including chromatographic and spectroscopic techniques, are crucial for understanding the properties and potential uses of these compounds (McLaughlin et al., 2016).
Safety And Hazards
This involves studying the potential risks associated with handling and using the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.
将来の方向性
This involves predicting potential applications and areas of study for the compound based on its properties and reactivity.
Please consult with a professional chemist or a reliable source for accurate information.
特性
IUPAC Name |
1-(4-fluorophenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3OS/c20-15-3-1-14(2-4-15)19(6-7-19)18(24)23-11-16-17(22-9-8-21-16)13-5-10-25-12-13/h1-5,8-10,12H,6-7,11H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHGQFOBNFLNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

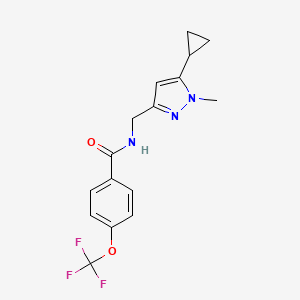
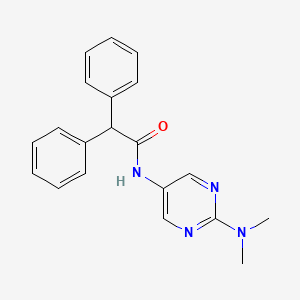
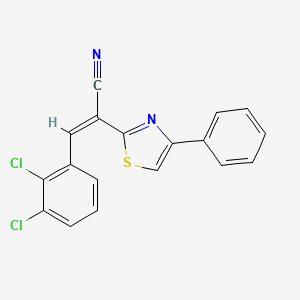
![1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2458131.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2458133.png)
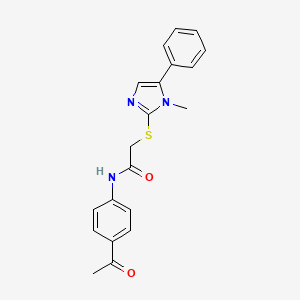
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-(2-fluorophenyl)propanamide](/img/structure/B2458137.png)
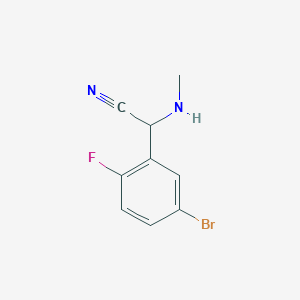
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2458140.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B2458141.png)
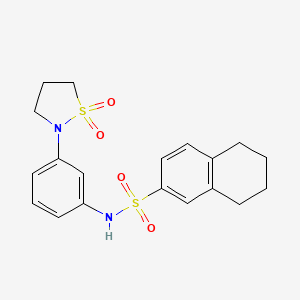
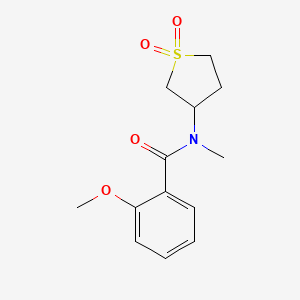
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(4-chlorophenoxy)-2-methylpropanamido)benzofuran-2-carboxamide](/img/structure/B2458148.png)
![[4-Fluoro-2-(2-methoxyethoxymethyl)phenyl]methanamine](/img/structure/B2458149.png)